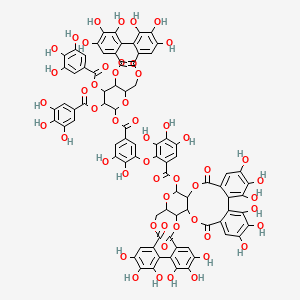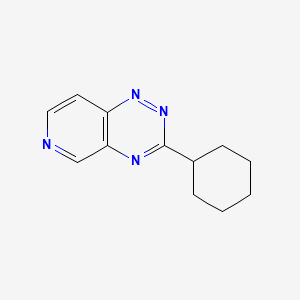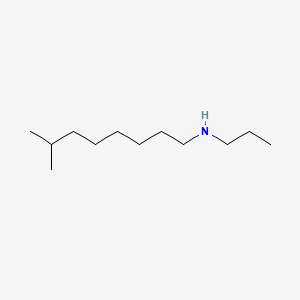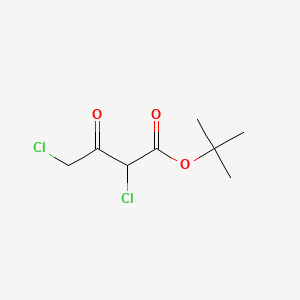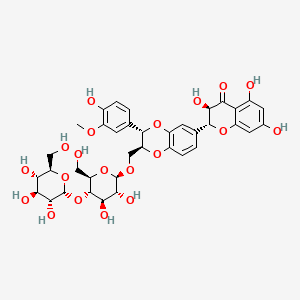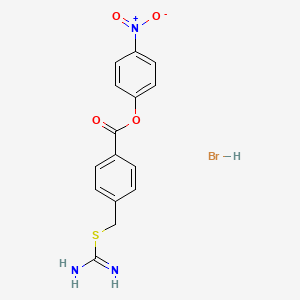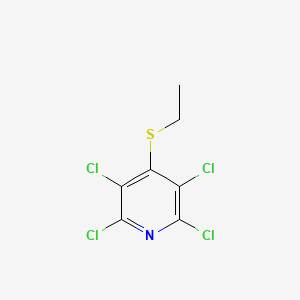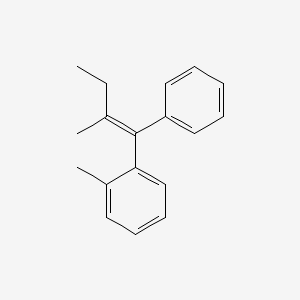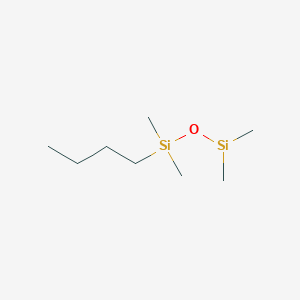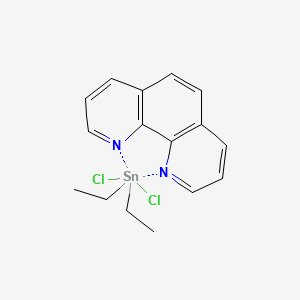
Dichloro(diethyl)stannane;1,10-phenanthroline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichloro(diethyl)stannane;1,10-phenanthroline: is a coordination compound that combines the organotin compound dichloro(diethyl)stannane with the heterocyclic ligand 1,10-phenanthroline
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dichloro(diethyl)stannane;1,10-phenanthroline typically involves the reaction of dichloro(diethyl)stannane with 1,10-phenanthroline under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is often heated to facilitate the formation of the coordination complex.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: Dichloro(diethyl)stannane;1,10-phenanthroline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of tin.
Reduction: Reduction reactions can convert the compound to lower oxidation states.
Substitution: The chlorine atoms in dichloro(diethyl)stannane can be substituted with other ligands, leading to the formation of new coordination complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Ligands such as phosphines, amines, and thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of tin, while substitution reactions can produce a variety of new coordination complexes.
Scientific Research Applications
Chemistry: Dichloro(diethyl)stannane;1,10-phenanthroline is used in coordination chemistry studies to explore the bonding and reactivity of organotin compounds. It serves as a model compound for understanding the behavior of tin in different chemical environments.
Biology: In biological research, this compound is investigated for its potential as an antimicrobial agent
Medicine: The compound’s potential antimicrobial properties make it a candidate for developing new therapeutic agents. Research is ongoing to explore its efficacy and safety in medical applications.
Industry: In the industrial sector, this compound is used as a catalyst in various chemical reactions. Its unique properties make it suitable for applications in polymerization and other industrial processes.
Mechanism of Action
The mechanism of action of dichloro(diethyl)stannane;1,10-phenanthroline involves its interaction with molecular targets through coordination bonds. The 1,10-phenanthroline ligand can chelate metal ions, enhancing the compound’s stability and reactivity. The molecular pathways involved depend on the specific application, such as antimicrobial activity or catalytic processes.
Comparison with Similar Compounds
- 4,7-Dichloro-1,10-phenanthroline
- 5-Chloro-1,10-phenanthroline
- 5,6-Dimethyl-1,10-phenanthroline
- 4,7-Dihydroxy-1,10-phenanthroline
Comparison: Dichloro(diethyl)stannane;1,10-phenanthroline is unique due to the presence of both organotin and 1,10-phenanthroline components. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, compared to similar compounds that lack either the organotin or phenanthroline moiety. The specific coordination environment provided by 1,10-phenanthroline also contributes to its unique behavior in chemical and biological systems.
Properties
CAS No. |
20742-27-2 |
|---|---|
Molecular Formula |
C16H18Cl2N2Sn |
Molecular Weight |
427.9 g/mol |
IUPAC Name |
dichloro(diethyl)stannane;1,10-phenanthroline |
InChI |
InChI=1S/C12H8N2.2C2H5.2ClH.Sn/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;2*1-2;;;/h1-8H;2*1H2,2H3;2*1H;/q;;;;;+2/p-2 |
InChI Key |
AXFQBNWFPNLNJB-UHFFFAOYSA-L |
Canonical SMILES |
CC[Sn](CC)(Cl)Cl.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



